1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-nitro-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol at a temperature range of 0-78°C for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenylhydrazines, and various oxides depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar in structure but lacks the nitro group.
3-Nitrophenylhydrazine: Similar but does not contain the trifluoromethylthio group.
1-(3-Nitro-4-(trifluoromethyl)phenyl)hydrazine: Similar but lacks the thio group.
Uniqueness
1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both the nitro and trifluoromethylthio groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F3N3O2S |
---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
[3-nitro-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-1-4(12-11)3-5(6)13(14)15/h1-3,12H,11H2 |
InChI Key |
MCYAHUQSDKXAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)[N+](=O)[O-])SC(F)(F)F |
Origin of Product |
United States |
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